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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of BMS-
191095 hydrochloride against other relevant neuroprotective agents. The information

presented is supported by experimental data to aid in the evaluation of BMS-191095 as a

potential therapeutic agent for neurological disorders characterized by neuronal cell death.

Introduction to BMS-191095 Hydrochloride
BMS-191095 hydrochloride is a selective activator of the mitochondrial ATP-sensitive

potassium (mitoKATP) channel. Its primary mechanism of action involves the opening of this

channel, which is crucial in cellular protection against ischemic and excitotoxic insults. Unlike

first-generation KATP channel openers, BMS-191095 is designed to be highly selective for the

mitochondrial channel over the sarcolemmal KATP channel, thereby minimizing cardiovascular

side effects such as vasodilation and changes in heart rate.[1][2][3] This selectivity makes it a

promising candidate for targeted neuroprotection.

Comparative Performance Data
The neuroprotective efficacy of BMS-191095 has been evaluated in various in vitro and in vivo

models. Below is a summary of its performance compared to other known mitoKATP channel

openers, primarily diazoxide.
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Table 1: In Vivo Neuroprotective Effects in a Rat Model
of Middle Cerebral Artery Occlusion (MCAO)

Compound Dosage
Administrat
ion Route

Infarct
Volume
Reduction
(%)

Neurologica
l Deficit
Improveme
nt

Reference

BMS-191095 25 µg
Intraventricul

ar

32% (Total),

38%

(Cortical)

Significant

improvement

Diazoxide 30 mg/kg
Intraperitonea

l

Significant

reduction

Significant

improvement
[4]

Note: Direct comparative studies with identical parameters are limited. The data above is

compiled from separate studies and should be interpreted with caution.

Table 2: In Vitro Neuroprotective Effects Against
Glutamate-Induced Excitotoxicity in Primary Cortical
Neurons

Compound Concentration
Cell Viability
Increase (%)

Reduction in
ROS
Production

Reference

BMS-191095 10 µM
Significant

protection

Abolished

glutamate-

induced

production

Diazoxide 100 µM
Significant

protection

Can increase

ROS production

under certain

conditions

[5]

Mechanism of Action and Signaling Pathways
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BMS-191095 exerts its neuroprotective effects by activating mitoKATP channels, which triggers

a cascade of downstream signaling events.

Signaling Pathway of BMS-191095-Mediated
Neuroprotection
The opening of the mitoKATP channel by BMS-191095 leads to potassium ion influx into the

mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial

membrane. This depolarization, in turn, activates a pro-survival signaling cascade involving

Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of

this pathway is thought to inhibit apoptotic cell death and reduce the production of harmful

reactive oxygen species (ROS).
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Caption: BMS-191095 signaling pathway leading to neuroprotection.

Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and

further investigation.
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In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
in Rats
This protocol describes the induction of transient focal cerebral ischemia to evaluate the

neuroprotective effects of BMS-191095.

Experimental Workflow:
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Animal Preparation
(Anesthesia, Monitoring)

Surgical Procedure
(Carotid Artery Exposure)

Intraluminal Suture Insertion
to Occlude MCA

BMS-191095 or Vehicle
Administration (Intraventricular)

Occlusion Period (e.g., 90 min)

Suture Withdrawal
(Reperfusion)

Post-operative Care and
Neurological Assessment

Tissue Harvesting and
Infarct Volume Analysis (TTC Staining)
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Caption: Workflow for the in vivo MCAO model.
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Male Wistar rats (250-300g)

BMS-191095 hydrochloride

Vehicle (e.g., saline or DMSO)

Anesthetic (e.g., isoflurane)

4-0 nylon suture with a rounded tip

Surgical microscope and instruments

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

Anesthetize the rat and maintain body temperature at 37°C.

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA and the proximal CCA.

Insert a 4-0 nylon suture through an arteriotomy in the ECA and advance it into the ICA to

occlude the origin of the middle cerebral artery (MCA).

Administer BMS-191095 or vehicle intraventricularly at the desired time point before or after

occlusion.

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow

reperfusion.

Close the incision and allow the animal to recover.

Perform neurological assessments at specified time points (e.g., 24, 48, 72 hours) post-

MCAO.

At the end of the experiment, euthanize the animal and harvest the brain.
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Slice the brain into coronal sections and stain with 2% TTC solution to visualize the infarct

area.

Quantify the infarct volume using image analysis software.

In Vitro Glutamate-Induced Excitotoxicity Assay in
Primary Cortical Neurons
This protocol is used to assess the neuroprotective effects of BMS-191095 against glutamate-

induced neuronal death.

Experimental Workflow:

Isolate and Culture
Primary Cortical Neurons

Pre-treat with BMS-191095
or Vehicle

Induce Excitotoxicity
with Glutamate

Incubate for 24 hours

Assess Cell Viability
(MTT Assay)

Measure ROS Production
(e.g., DCFDA Assay)

Click to download full resolution via product page

Caption: Workflow for the in vitro glutamate excitotoxicity assay.
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Primary cortical neurons from rat embryos (E18)

Neurobasal medium supplemented with B27 and GlutaMAX

BMS-191095 hydrochloride

Glutamate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DCFDA (2',7'-dichlorofluorescin diacetate)

Procedure:

Isolate cortical neurons from E18 rat embryos and plate them in appropriate culture dishes.

Culture the neurons for 7-10 days to allow for maturation.

Pre-treat the neurons with various concentrations of BMS-191095 or vehicle for a specified

time (e.g., 30 minutes).

Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a defined period

(e.g., 24 hours).

For Cell Viability (MTT Assay): a. Add MTT solution to each well and incubate for 2-4 hours.

b. Solubilize the formazan crystals with DMSO or another suitable solvent. c. Measure the

absorbance at 570 nm using a microplate reader.

For ROS Production (DCFDA Assay): a. Load the cells with DCFDA dye. b. After glutamate

exposure, measure the fluorescence intensity using a fluorescence microplate reader or

microscope.

Conclusion
BMS-191095 hydrochloride demonstrates significant neuroprotective effects in both in vivo

and in vitro models of neuronal injury. Its high selectivity for mitochondrial KATP channels offers

a potential advantage over less selective compounds by minimizing off-target effects. The data

presented in this guide, along with the detailed experimental protocols, provide a solid
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foundation for researchers to further validate and explore the therapeutic potential of BMS-

191095 in the context of various neurodegenerative diseases and acute brain injuries. Further

head-to-head comparative studies are warranted to definitively establish its superiority over

other neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3340025?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117568/
https://www.ahajournals.org/doi/10.1161/01.str.26.6.1072
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4086509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4086509/
https://www.ahajournals.org/doi/10.1161/01.str.27.9.1616
https://www.benchchem.com/product/b3340025#validating-the-neuroprotective-effects-of-bms-191095-hydrochloride
https://www.benchchem.com/product/b3340025#validating-the-neuroprotective-effects-of-bms-191095-hydrochloride
https://www.benchchem.com/product/b3340025#validating-the-neuroprotective-effects-of-bms-191095-hydrochloride
https://www.benchchem.com/product/b3340025#validating-the-neuroprotective-effects-of-bms-191095-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3340025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

